molecular formula C28H26O8 B3044918 Bis[4-(propoxycarbonyl)phenyl] benzene-1,2-dicarboxylate CAS No. 100559-71-5

Bis[4-(propoxycarbonyl)phenyl] benzene-1,2-dicarboxylate

Cat. No. B3044918
M. Wt: 490.5 g/mol
InChI Key: KZDGLTYCRIHYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04695649

Procedure details

Propyl p-hydroxybenzoate and phthalic dichloride are allowed to react and treated in a similar procedure to Example 4. The residue obtained is recrystallized from hexane and recrystallized from ethyl acetate-chloroform (1:1) to yield di(p-propoxycarbonylphenyl)phthalate, m.p. 87°-89° C., as white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:13]=[CH:12][C:5]([C:6]([O:8][CH2:9][CH2:10][CH3:11])=[O:7])=[CH:4][CH:3]=1.[C:14](Cl)(=[O:24])[C:15]1[C:16](=[CH:20][CH:21]=[CH:22][CH:23]=1)[C:17](Cl)=[O:18]>>[CH2:9]([O:8][C:6]([C:5]1[CH:4]=[CH:3][C:2]([O:1][C:14](=[O:24])[C:15]2[C:16](=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:17]([O:1][C:2]2[CH:3]=[CH:4][C:5]([C:6]([O:8][CH2:9][CH2:10][CH3:11])=[O:7])=[CH:12][CH:13]=2)=[O:18])=[CH:13][CH:12]=1)=[O:7])[CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)OCCC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)Cl)=CC=CC1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react
ADDITION
Type
ADDITION
Details
treated in a similar procedure to Example 4
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is recrystallized from hexane
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate-chloroform (1:1)

Outcomes

Product
Name
Type
product
Smiles
C(CC)OC(=O)C1=CC=C(C=C1)OC(C=1C(C(=O)OC2=CC=C(C=C2)C(=O)OCCC)=CC=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.